molecular formula C17H16ClNO4 B13395103 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

Cat. No.: B13395103
M. Wt: 333.8 g/mol
InChI Key: XEOFGWFROZZMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a phenylmethoxy group and a chloro-hydroxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzoxazinone precursor, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The phenylmethoxy group is then introduced via an etherification reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of biocatalysts, such as ketoreductases, can also be employed to achieve high stereoselectivity and optical purity . The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while substitution of the chloro group with an amine yields an amino derivative .

Scientific Research Applications

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The chloro-hydroxyethyl side chain is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The phenylmethoxy group may enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of a benzoxazinone core with a chloro-hydroxyethyl side chain and a phenylmethoxy group makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C17H16ClNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7,15,20H,8-10H2,(H,19,21)

InChI Key

XEOFGWFROZZMSV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(CCl)O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.